molecular formula C13H18N2 B572615 1-(1-Phenylcyclopropyl)piperazine CAS No. 1245647-91-9

1-(1-Phenylcyclopropyl)piperazine

Cat. No. B572615
M. Wt: 202.301
InChI Key: WIFPWYFVWPLROU-UHFFFAOYSA-N
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Description

1-(1-Phenylcyclopropyl)piperazine is an organic compound with a molecular formula of C13H18N2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(1-Phenylcyclopropyl)piperazine, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles .


Molecular Structure Analysis

The molecular structure of 1-(1-Phenylcyclopropyl)piperazine consists of a six-membered ring containing two nitrogen atoms. The compound has a molecular weight of 202.3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(1-Phenylcyclopropyl)piperazine include cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction leads to protected piperazines in 81–91% yields .


Physical And Chemical Properties Analysis

1-(1-Phenylcyclopropyl)piperazine is a white to yellow solid with a purity of 95%. It should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Results : PCPP may exhibit binding affinity to specific receptors or enzymes, making it a candidate for drug development .
  • Neuropharmacology

    • Results : PCPP may modulate neurotransmission, potentially influencing mood, cognition, or neurodegenerative diseases .
  • Chemical Biology

    • Results : PCPP could serve as a tool to dissect cellular pathways or identify novel protein targets .
  • Materials Science

    • Results : PCPP-based materials may exhibit unique mechanical, optical, or electronic properties .
  • Organic Synthesis

    • Results : PCPP-derived compounds can be used in diverse applications, from pharmaceuticals to agrochemicals .
  • Environmental Chemistry

    • Results : PCPP’s persistence, degradation pathways, and potential risks are evaluated .

Safety And Hazards

The safety information for 1-(1-Phenylcyclopropyl)piperazine includes hazard statements H302 and precautionary statements P280; P305+P351+P338 . More detailed safety data can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

While specific future directions for 1-(1-Phenylcyclopropyl)piperazine are not mentioned in the search results, there is ongoing research into the synthesis of piperazine derivatives, which could potentially include 1-(1-Phenylcyclopropyl)piperazine .

properties

IUPAC Name

1-(1-phenylcyclopropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)13(6-7-13)15-10-8-14-9-11-15/h1-5,14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFPWYFVWPLROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693589
Record name 1-(1-Phenylcyclopropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Phenylcyclopropyl)piperazine

CAS RN

1245647-91-9
Record name 1-(1-Phenylcyclopropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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